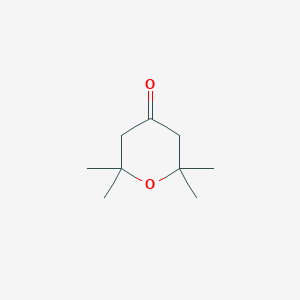

2,2,6,6-Tetramethyloxan-4-one

Übersicht

Beschreibung

The compound 2,2,6,6-Tetramethyloxan-4-one is not directly mentioned in the provided papers. However, the papers do discuss various related organic compounds, which include synthesis and reactions of cyclic and acyclic tetraoxo compounds and their derivatives. For instance, the synthesis of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene is described, which, while not the same, shares some structural similarities such as the presence of a cyclic structure and multiple substituents on the ring .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with specific reagents. For example, the synthesis of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene is achieved through the reaction of 1,4-dilithiotetrapheynylbutadiene with 1,2-dichlorotetramethyldisilane . Similarly, the synthesis of 2-silylethynyl-substituted 2,4,4,6-tetramethyl-1,3-dioxanes is conducted by reacting 2,4,4,6-tetramethyl-1,3-dioxanium perchlorate with lotsich reagents . These methods demonstrate the complexity and specificity required in the synthesis of such organic compounds.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often confirmed using techniques such as NMR and X-ray diffraction analysis. For instance, the chair conformation of the 1,3-dioxane ring in the synthesized 2-silylethynyl-substituted 2,4,4,6-tetramethyl-1,3-dioxanes was established using these methods . Structural features of synthesized 1,3,4,6-tetraoxo compounds are also discussed based on IR, NMR, and XRD data .

Chemical Reactions Analysis

The reactivity of these compounds varies, with some being reluctant to react with certain reagents while others readily undergo reactions. For example, the synthesized 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene shows reluctance to react with singlet oxygen but its Si-Si bond is readily oxidized . Another compound, 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile, reacts with alcohols and ketoximes to form various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their structural features and reactivity. For instance, the lack of reactivity with singlet oxygen suggests a certain stability in the synthesized disila compound . The iodine-catalyzed one-pot synthesis of tetraoxanes and their antimalarial activity indicates a potential for pharmaceutical applications, with some compounds showing promising results without toxicity against vero cells .

Wissenschaftliche Forschungsanwendungen

Energy Storage and Conversion

Redox-Active Materials for Batteries : A combination of 2,2,6,6-tetramethylpiperidinyl-N-oxyl and phenazine has been developed as a redox-active material for redox-flow battery applications. This material facilitates the utilization of aqueous electrolytes in batteries, demonstrating a redox voltage of 1.2 V, synthesized from cost-efficient materials, and showing potential for energy storage applications (Winsberg et al., 2016).

Li-Ion Cell Enhancements : The stable radical, TEMPO (2,2,6,6-tetramethylpiperidinyl-oxide), has been shown to be a stable redox shuttle in Li-ion cells, improving overcharge protection and highlighting its application in enhancing battery safety and efficiency (Buhrmester et al., 2006).

Material Science and Polymer Chemistry

High-Density Charge Storage : Redox polymer layers incorporating TEMPO groups exhibit adsorbate-like electrochemical behaviors, indicating their potential for high-density charge storage applications. This development underscores the versatility of TEMPO derivatives in creating efficient energy storage materials (Oyaizu et al., 2008).

Polyethylene Crosslinking : TEMPO derivatives have been used for scorch suppression, cure control, and functionalization in peroxide crosslinking of polyethylene, demonstrating their utility in polymer modification and enhancement processes (Chaudhary et al., 2007).

Electrochemistry and Organic Synthesis

All-Organic Redox Cells : Novel all-organic redox cells employing 4-Oxo TEMPO as a catholyte and camphorquinone as an anolyte have been developed, showcasing the application of TEMPO derivatives in creating efficient and environmentally friendly energy storage devices (Park et al., 2015).

Electrooxidation Processes : TEMPO-mediated electrooxidation of primary and secondary alcohols in a microfluidic electrolytic cell has been optimized, illustrating the broad applicability of TEMPO derivatives in facilitating organic synthesis processes (Hill-Cousins et al., 2012).

Environmental and Green Chemistry

Green Solvent Applications : Studies on the solvation power of green solvents like 2,2,5,5-tetramethyloxolane demonstrate their potential to replace hazardous solvents in chemical processes, promoting cleaner production and sustainable practices in the chemical industry (Byrne et al., 2019).

Safety And Hazards

The safety data sheet for 2,2,6,6-Tetramethyloxan-4-one suggests that it should be used only outdoors or in a well-ventilated area. It’s recommended to avoid breathing vapours and to wear protective gloves, clothing, and eye/face protection . It’s not identified as a PBT/vPvB substance .

Relevant Papers One relevant paper discusses the continuous-flow synthesis of N,N′-bis (2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA), a compound related to 2,2,6,6-Tetramethyloxan-4-one . The paper reports an efficient continuous-flow process for the synthesis of DTMPA, which could potentially be adapted for the synthesis of 2,2,6,6-Tetramethyloxan-4-one .

Eigenschaften

IUPAC Name |

2,2,6,6-tetramethyloxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-8(2)5-7(10)6-9(3,4)11-8/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGFHTGYPKWWRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(O1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473994 | |

| Record name | 2,2,6,6-Tetramethyloxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,6,6-Tetramethyloxan-4-one | |

CAS RN |

1197-66-6 | |

| Record name | 2,2,6,6-Tetramethyloxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethyloxan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

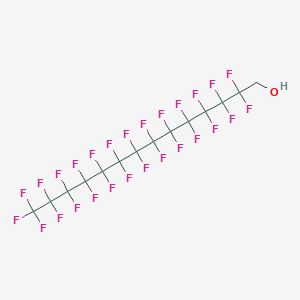

![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)